2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound It is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a chlorinated, ethoxymethoxy, and trifluoromethylated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a halogenated aromatic compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple boronic esters with halogenated aromatics under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs for targeted therapies.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can interact with nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Methoxyphenylboronic acid: Another boronic acid with a methoxy substituent, used in organic synthesis.
2-Chloro-6-methoxypyrazine: A chlorinated and methoxylated aromatic compound with applications in organic synthesis.
Uniqueness
2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester with a trifluoromethylated aromatic ring. This structure imparts enhanced stability and reactivity, making it particularly useful in advanced synthetic applications and materials science.
Properties
Molecular Formula |
C16H21BClF3O4 |
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Molecular Weight |
380.6 g/mol |
IUPAC Name |
2-[2-chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BClF3O4/c1-6-22-9-23-12-8-10(16(19,20)21)7-11(18)13(12)17-24-14(2,3)15(4,5)25-17/h7-8H,6,9H2,1-5H3 |
InChI Key |
WWGAZEQTPSTXGR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(F)(F)F)OCOCC |
Origin of Product |
United States |
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